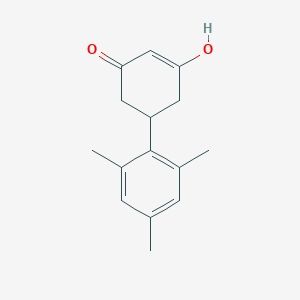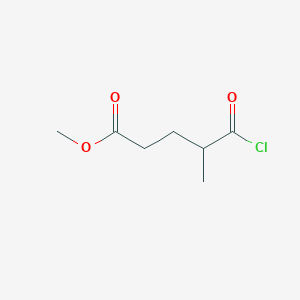![molecular formula C13H20N2 B8665949 3-[2-(1-Piperidyl)ethyl]aniline](/img/structure/B8665949.png)
3-[2-(1-Piperidyl)ethyl]aniline
Vue d'ensemble
Description
3-[2-(1-Piperidyl)ethyl]aniline is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring with an amine group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Piperidyl)ethyl]aniline typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1-Piperidyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3-[2-(1-Piperidyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[2-(1-Piperidyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-amino-4-(1-piperidine) pyridine: Studied for its dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
3-[2-(1-Piperidyl)ethyl]aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10,14H2 |
Clé InChI |
AEFCUBQBTTVKDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)







![4-chloro-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinazoline](/img/structure/B8665920.png)

![Cyclohexaneacetic acid, 4-[4-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B8665927.png)


